

Application Notes and Protocols: ACTH (11-24) in Cell Culture

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Compound of Interest

Compound Name: Acth (11-24)

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Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone, derived from pro-opiomelanocortin (POMC), that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3][4] Its primary function is to stimulate the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[5] The biological activity of ACTH is mediated through its interaction with the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR). The peptide fragment **ACTH (11-24)** is a crucial tool in endocrinology and cell biology research, primarily utilized for its antagonistic properties at the MC2R. These application notes provide an overview of the use of **ACTH (11-24)** in cell culture, including its mechanism of action, and detailed protocols for its application in key experiments.

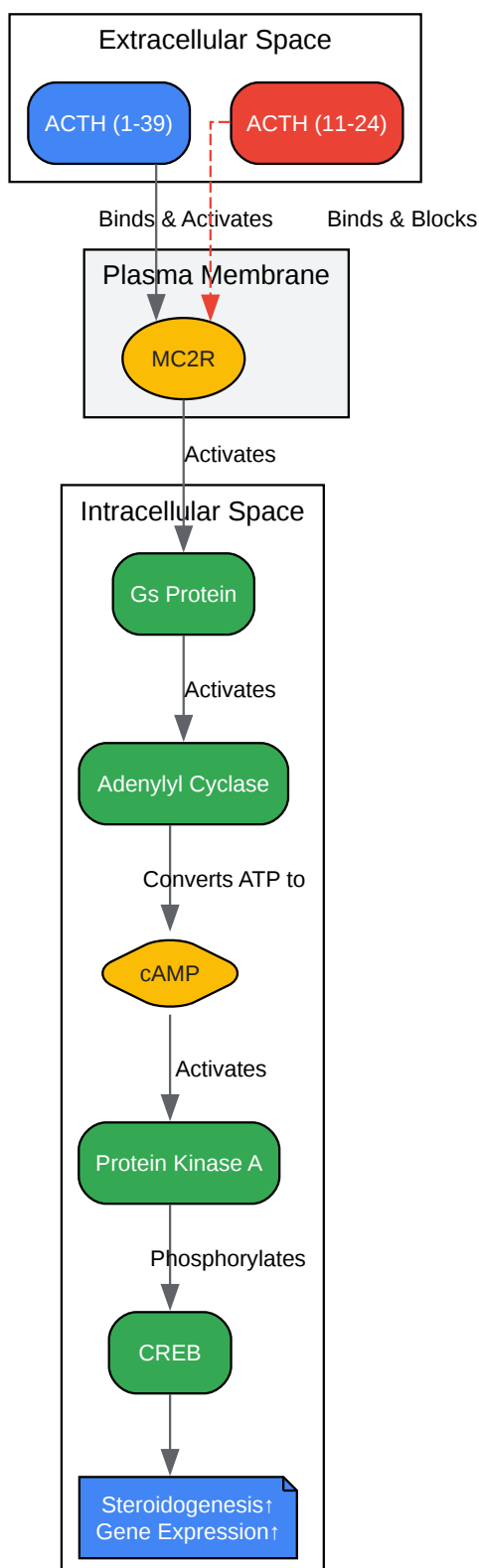
Mechanism of Action

ACTH (11-24) is widely recognized as a competitive antagonist of the ACTH receptor (MC2R). While the full-length ACTH (1-39) and its active fragment ACTH (1-24) bind to MC2R and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), **ACTH (11-24)** can bind to the receptor without initiating a significant downstream signaling cascade. This binding competitively inhibits the binding of endogenous ACTH, thereby blocking its steroidogenic and other cellular effects.

However, the action of **ACTH (11-24)** can be complex. Some studies have reported that at high concentrations, it may elicit a submaximal steroidogenic response or even potentiate the effects of ACTH (1-39) under certain conditions. This suggests that its effects can be cell-type and context-dependent. The primary signaling pathway inhibited by **ACTH (11-24)** is the Gs-adenylyl cyclase-cAMP-PKA pathway. By blocking this pathway, **ACTH (11-24)** can inhibit the transcription of steroidogenic genes and the acute production of steroids.

Signaling Pathways

The primary signaling pathway influenced by **ACTH (11-24)** is the ACTH-MC2R signaling cascade. A simplified representation of this pathway and the inhibitory action of **ACTH (11-24)** is depicted below.



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Caption: **ACTH (11-24)** competitively antagonizes the MC2R, blocking ACTH-induced signaling.

Applications in Cell Culture

Inhibition of Steroidogenesis

A primary application of **ACTH (11-24)** is to study the mechanisms of steroid hormone production by competitively inhibiting the effects of ACTH. This is particularly useful in adrenal cell lines such as the mouse Y1 and human NCI-H295R cells.

Experimental Summary:

Cell Line	Treatment	Endpoint	Expected Outcome	Reference
Bovine Adrenal Cells	ACTH (1-24) + ACTH (11-24)	Cortisol Release	Inhibition of ACTH (1-24)- induced cortisol release	
Rat Adrenal Cells	ACTH (1-39) + ACTH (11-24)	Corticosterone Production	Inhibition of ACTH (1-39)- induced corticosterone production	
Human Adrenal Cells	ACTH (10 nM) + ACTH (11-24)	Cortisol & DHEA- S Production	Attenuation of ACTH-induced steroid production	

Investigating MC2R Function and Signaling

ACTH (11-24) is instrumental in dissecting the signaling pathways downstream of MC2R. It can be used in cells endogenously expressing MC2R or in heterologous expression systems like HEK293 or HeLa cells transfected with MC2R.

Experimental Summary:

Cell Line	Treatment	Endpoint	Expected Outcome	Reference
HEK293-MC2R	ACTH (1-39) + ACTH (11-24)	cAMP Accumulation	Inhibition of ACTH-induced cAMP production	
HeLa-MC2R	ACTH (1-39) + ACTH (11-24)	Competitive Binding	Displacement of radiolabeled ACTH binding	

Studying Cell Proliferation and Growth

ACTH can have dual effects on adrenal cell proliferation, sometimes inhibiting and other times promoting growth. **ACTH (11-24)** can be used to investigate the role of MC2R activation in these processes. In bovine adrenocortical cells, chronic exposure to ACTH (1-39) leads to desensitization of its growth-inhibitory effects, a phenomenon not induced by **ACTH (11-24)**.

Experimental Summary:

Cell Line	Treatment	Endpoint	Expected Outcome	Reference
Bovine Adrenocortical Cells	ACTH (11-24)	DNA Synthesis	No inhibition of DNA synthesis	
Y1 Adrenocortical Cells	ACTH + FGF2 + ACTH (11-24)	Cell Proliferation	Reversal of ACTH-mediated effects on FGF2- induced proliferation	

Modulation of Cytokine Release

ACTH can modulate the release of cytokines from various cell types, including immune cells and adrenal cells themselves. **ACTH (11-24)** can be employed to determine if these effects are

MC2R-mediated. For instance, ACTH can stimulate the release of IL-6 from adrenal zona glomerulosa cells.

Experimental Summary:

Cell Line	Treatment	Endpoint	Expected Outcome	Reference
Rat Adrenal Zona Glomerulosa Cells	ACTH + ACTH (11-24)	IL-6 Release	Inhibition of ACTH-induced IL-6 release	
Human Macrophages	LPS + ACTH + ACTH (11-24)	Cytokine Profile (e.g., TNF- α , IL- 10)	Reversal of ACTH-mediated changes in cytokine secretion	

Experimental Protocols

Protocol 1: Inhibition of ACTH-Induced Steroidogenesis in NCI-H295R Cells

This protocol describes a method to assess the antagonistic effect of **ACTH (11-24)** on ACTH-induced cortisol production in the human adrenocortical cell line NCI-H295R.

Materials:

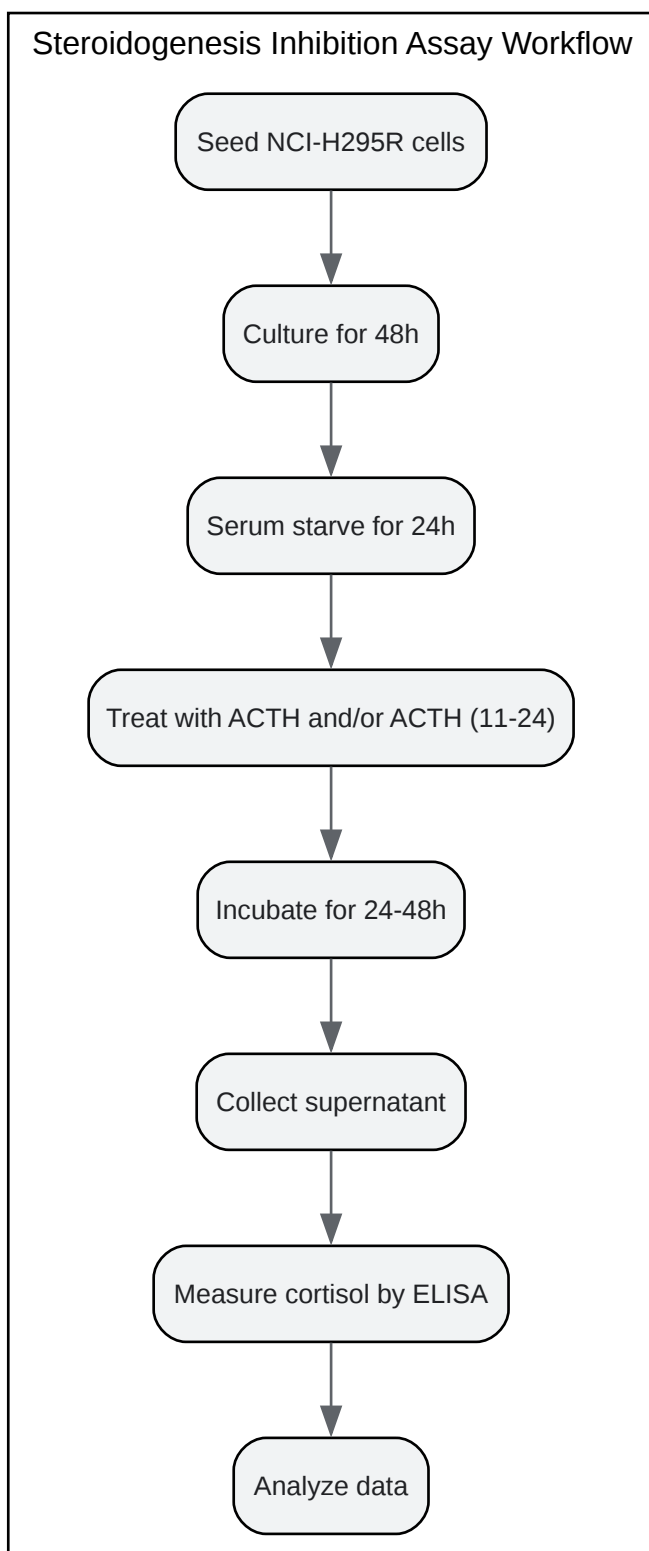
- NCI-H295R cells (ATCC CRL-2128)
- DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- ACTH (1-24) or ACTH (1-39)
- **ACTH (11-24)**

- Phosphate Buffered Saline (PBS)
- 24-well cell culture plates
- Cortisol ELISA kit

Procedure:

- Cell Seeding: Seed NCI-H295R cells in 24-well plates at a density of 2×10^5 cells/well in complete medium.
- Cell Culture: Culture the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence and growth.
- Serum Starvation: After 48 hours, replace the medium with serum-free DMEM/F12 and incubate for 24 hours.
- Treatment:
 - Prepare treatment solutions in serum-free medium:
 - Vehicle control (medium only)
 - ACTH (1-24) or (1-39) at a final concentration of 10 nM.
 - **ACTH (11-24)** at various concentrations (e.g., 10 nM, 100 nM, 1 μM).
 - Co-treatment of ACTH (10 nM) with varying concentrations of **ACTH (11-24)**.
 - Remove the serum-free medium and add 500 μL of the respective treatment solutions to each well.
- Incubation: Incubate the plates for 24-48 hours at 37°C.
- Sample Collection: Collect the cell culture supernatant from each well and store at -20°C until analysis.

- **Cortisol Measurement:** Quantify the cortisol concentration in the supernatants using a cortisol ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Normalize cortisol concentrations to the total protein content per well, if desired. Plot the cortisol concentration against the treatment conditions.



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Caption: Workflow for assessing **ACTH (11-24)** inhibition of steroidogenesis.

Protocol 2: Measurement of cAMP Inhibition in HEK293 Cells Expressing MC2R

This protocol details a method to measure the inhibition of ACTH-induced cAMP accumulation by **ACTH (11-24)** in a heterologous expression system.

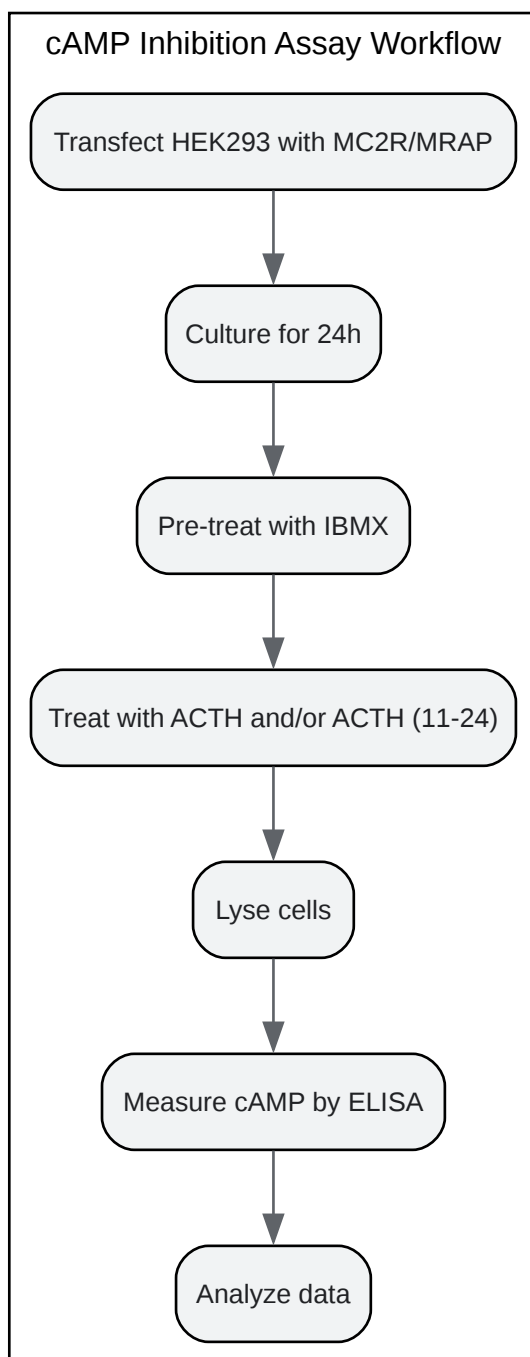
Materials:

- HEK293 cells
- Expression plasmids for human MC2R and its accessory protein MRAP
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- ACTH (1-39)
- **ACTH (11-24)**
- IBMX (3-isobutyl-1-methylxanthine)
- cAMP ELISA kit
- 6-well cell culture plates

Procedure:

- **Cell Seeding and Transfection:** Seed HEK293 cells in 6-well plates. Co-transfect the cells with MC2R and MRAP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
- **Cell Culture:** Culture the transfected cells for 24 hours at 37°C.
- **Pre-treatment:**
 - Wash the cells with PBS.

- Pre-incubate the cells in serum-free DMEM containing 0.5 mM IBMX for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.
- Treatment:
 - Prepare treatment solutions in serum-free DMEM with 0.5 mM IBMX:
 - Vehicle control
 - ACTH (1-39) at a final concentration of 10 nM.
 - **ACTH (11-24)** at various concentrations (e.g., 100 nM, 1 µM).
 - Co-treatment of ACTH (10 nM) with varying concentrations of **ACTH (11-24)**.
 - Add the treatment solutions to the cells and incubate for 20 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
- cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP ELISA kit following the manufacturer's instructions.
- Data Analysis: Express cAMP levels as a percentage of the maximal response to ACTH (1-39) alone.



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Caption: Workflow for the cAMP inhibition assay using **ACTH (11-24)**.

Protocol 3: Macrophage Cytokine Release Assay

This protocol outlines a method to investigate the effect of **ACTH (11-24)** on ACTH-modulated cytokine release from macrophages.

Materials:

- Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- ACTH (1-39)
- **ACTH (11-24)**
- 96-well cell culture plates
- ELISA kits for relevant cytokines (e.g., TNF- α , IL-6, IL-10)

Procedure:

- Cell Seeding: Seed macrophages in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Treatment:
 - Prepare treatment solutions in complete medium:
 - Vehicle control
 - LPS (100 ng/mL) to induce an inflammatory response.
 - LPS + ACTH (1-39) (e.g., 100 nM).
 - LPS + ACTH (1-39) + **ACTH (11-24)** (at various concentrations).
 - Replace the existing medium with the treatment solutions.

- Incubation: Incubate the cells for 24 hours at 37°C.
- Sample Collection: Collect the cell culture supernatants.
- Cytokine Measurement: Measure the concentrations of the cytokines of interest in the supernatants using specific ELISA kits.
- Data Analysis: Compare the cytokine levels across the different treatment groups.

Concluding Remarks

ACTH (11-24) is an invaluable research tool for investigating the physiology and pathophysiology of the adrenal cortex and the broader functions of the melanocortin system. Its primary role as an MC2R antagonist allows for the specific interrogation of ACTH-mediated signaling pathways in a variety of in vitro models. The protocols provided herein offer a foundation for utilizing **ACTH (11-24)** to explore its effects on steroidogenesis, intracellular signaling, and immune modulation. Researchers should optimize concentrations and incubation times based on their specific cell type and experimental objectives.

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